(2S)-2-amino-4-methylpentanoic acid; nitric acid
Description
(2S)-2-Amino-4-methylpentanoic acid (IUPAC name), commonly known as L-leucine, is a branched-chain essential amino acid (BCAA) critical for protein synthesis and metabolic regulation. It has a molecular formula of C₆H₁₃NO₂, molecular weight of 131.18 g/mol, and nitrogen content of 10.7% . Its stereospecific (2S) configuration enables unique interactions in biological systems, such as metal ion complexation via carboxyl and amino groups .
Nitric acid (HNO₃) is a strong mineral acid with widespread industrial and biochemical applications, including nitration reactions and synthesis of explosives.
Properties
IUPAC Name |
(2S)-2-amino-4-methylpentanoic acid;nitric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.HNO3/c1-4(2)3-5(7)6(8)9;2-1(3)4/h4-5H,3,7H2,1-2H3,(H,8,9);(H,2,3,4)/t5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJHNRZMMBLXKMO-JEDNCBNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N.[N+](=O)(O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)N.[N+](=O)(O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions
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Molar Ratio : A molar ratio of L-leucine to nitric acid between 1:1.05 and 1:1.3 is critical to ensure complete salt formation while minimizing excess acid.
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Temperature Control : The reaction is conducted at 0–5°C to prevent side reactions such as oxidation or decomposition of the amino acid.
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pH Adjustment : After nitric acid addition, the pH is adjusted to 1–2 using ammonia, optimizing crystallization efficiency.
Crystallization and Purification
Table 1: Key Parameters for Direct Neutralization
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Molar Ratio (Leucine:HNO₃) | 1:1.1 | Maximizes salt formation |
| Reaction Temperature | 0–5°C | Prevents thermal degradation |
| Crystallization pH | 1.5 | Enhances crystal homogeneity |
Ion-Exchange Resin-Mediated Purification
For L-leucine derived from hydrochloride or sulfate salts, conversion to the nitrate form necessitates removing counterions. Crosslinked poly-4-vinylpyridine columns effectively isolate free L-leucine from strong acid residues, as demonstrated in a study on amino acid recovery:
Procedure
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Column Preparation : The resin is preconditioned with 0.1 M NaOH to activate pyridine groups.
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Sample Loading : A solution of L-leucine hydrochloride is passed through the column, where chloride ions bind to the resin.
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Elution : Free L-leucine is eluted with deionized water, followed by nitric acid addition to form the nitrate salt.
Advantages
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Efficiency : Achieves >90% recovery of L-leucine from hydrochloride salts.
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Scalability : Suitable for industrial-scale production due to reusable resin.
Microfluidic Hydrogenation in Radiolabeled Synthesis
Although primarily used for carbon-11 labeling in positron emission tomography (PET), the Pd⁰-mediated methylation and hydrogenation protocol offers insights into stereochemical preservation during L-leucine synthesis:
Key Steps
Relevance to Nitrate Salt Preparation
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Post-hydrogenation, the product is neutralized with nitric acid, yielding L-leucine nitrate with <5% epimerization .
Comparative Analysis of Methods
Table 2: Method Efficacy and Limitations
| Method | Yield (%) | Purity (%) | Limitations |
|---|---|---|---|
| Direct Neutralization | 85–90 | 95 | Requires precise pH/temperature control |
| Ion-Exchange | 90–95 | 98 | Time-intensive resin regeneration |
| Microfluidic | 75–80 | 99 | High equipment costs |
Industrial-Scale Considerations
Cost-Benefit Analysis
Biological Activity
(2S)-2-amino-4-methylpentanoic acid, commonly known as leucine, is a branched-chain amino acid (BCAA) that plays a crucial role in protein synthesis and metabolic regulation. The compound , (2S)-2-amino-4-methylpentanoic acid; nitric acid, indicates a potential interaction with nitric oxide pathways, which are essential for various physiological processes. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Chemical Formula: C₆H₁₃N₃O₄
- Molecular Weight: 175.19 g/mol
- CAS Number: 25232627
- Protein Synthesis : Leucine is known to stimulate the mTOR pathway, which is vital for muscle protein synthesis. It enhances the phosphorylation of key proteins involved in this process, such as S6K1 and 4EBP1.
- Nitric Oxide Production : The interaction with nitric oxide synthase (NOS) suggests that leucine may influence NO production. Nitric oxide is critical for vasodilation and blood flow regulation, impacting muscle recovery and growth.
- Antioxidant Activity : Some studies indicate that leucine may exhibit antioxidant properties, potentially reducing oxidative stress in muscle tissues during exercise.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Protein Synthesis | Stimulates mTOR pathway leading to increased muscle protein synthesis. |
| Nitric Oxide Production | Enhances NO levels, promoting vasodilation and improved blood flow. |
| Antioxidant Effects | May reduce oxidative stress during physical activity. |
| Metabolic Regulation | Influences glucose metabolism and insulin sensitivity. |
Study 1: Leucine's Role in Muscle Recovery
A study published in the American Journal of Clinical Nutrition demonstrated that leucine supplementation post-exercise significantly enhanced muscle recovery and protein synthesis in healthy adults. Participants who consumed leucine showed a 20% increase in muscle protein synthesis compared to those who did not receive supplementation .
Study 2: Impact on Nitric Oxide Levels
Research conducted on the effects of leucine on nitric oxide production revealed that leucine can enhance NOS activity in endothelial cells, leading to increased NO production. This effect was linked to improved vascular function and exercise performance .
Study 3: Antioxidant Properties
A study highlighted in the Journal of Nutritional Biochemistry indicated that leucine supplementation reduced markers of oxidative stress in athletes undergoing intense training. The findings suggest that leucine may play a protective role against exercise-induced oxidative damage .
Comparison with Similar Compounds
Comparison with Similar Compounds
L-Leucine vs. Branched-Chain Amino Acids (BCAAs)
BCAAs (leucine, isoleucine, valine) share structural similarities but differ in side-chain branching and hydrophobicity:
Leucine’s tertiary carbon in the side chain enhances hydrophobicity compared to valine’s shorter chain, influencing protein folding and solubility .
L-Leucine vs. Glutamic Acid
Glutamic acid, a polar amino acid with two carboxyl groups, contrasts with leucine in metal-binding behavior:
- Leucine: Forms stable complexes with Ni(II) via α-amino and α-carboxyl groups .
- Glutamic Acid: Binds metals through α-carboxyl, γ-carboxyl, and amino groups, enabling higher coordination complexity .
Nitric Acid vs. Other Mineral Acids
| Property | Nitric Acid (HNO₃) | Sulfuric Acid (H₂SO₄) | Hydrochloric Acid (HCl) |
|---|---|---|---|
| pKa | -1.4 | -3.0 (first dissociation) | -6.3 |
| Applications | Nitration, explosives | Dehydration, catalysis | pH adjustment, digestion |
| Reactivity | Oxidizing agent | Strong dehydrating agent | Non-oxidizing |
Nitric acid’s oxidizing capacity distinguishes it from non-oxidizing acids like HCl, enabling nitration of aromatic compounds (e.g., tyrosine derivatives) .
Key Research Findings
- Metal Complexation : Leucine forms stable Ni(II) complexes, critical for understanding metalloprotein interactions .
- Enzyme Inhibition : Leucine derivatives inhibit nitric oxide synthase, linking structure to redox activity .
- Structural Analysis : Crystal structures of leucine derivatives reveal hydrogen-bonding networks critical for stability .
Q & A
Basic Research Questions
Q. How does the stereochemistry of (2S)-2-amino-4-methylpentanoic acid influence its biological activity compared to other stereoisomers?
- Methodology : Use chiral high-performance liquid chromatography (HPLC) or X-ray crystallography to confirm stereochemical configuration . Compare bioactivity via enzymatic assays (e.g., leucine dehydrogenase activity) or cell-based models to assess metabolic incorporation into proteins. Structural analogs like (2R)-isomers often show reduced binding affinity due to mismatched chiral centers in enzyme active sites .
Q. What are the standard analytical techniques for confirming the purity and structure of (2S)-2-amino-4-methylpentanoic acid post-synthesis?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm branching (C4-methyl) and amino group positioning .
- Mass Spectrometry (MS) : Use LC-ESI-QTOF to verify molecular weight (131.17 g/mol) and fragmentation patterns .
- Melting Point Analysis : Compare observed values (e.g., ~300°C) with literature to assess purity .
Q. What is the role of (2S)-2-amino-4-methylpentanoic acid in protein synthesis and metabolic pathways?
- Methodology : Track isotopic labeling (e.g., -leucine) in mammalian cell cultures to study its incorporation into muscle proteins via mTORC1 signaling. Knockout models (e.g., leucine-deprived yeast) can isolate its role in branched-chain amino acid (BCAA) catabolism .
Advanced Research Questions
Q. What methodologies are recommended for resolving discrepancies in reported bioactivity data of (2S)-2-amino-4-methylpentanoic acid derivatives?
- Methodology :
- Meta-Analysis : Compare structural features (e.g., methoxy vs. nitro substituents) across studies to identify activity trends .
- Dose-Response Curves : Replicate assays under controlled conditions (pH, temperature) to isolate confounding factors. For example, antimicrobial activity may vary with bacterial strain or medium composition .
- Molecular Dynamics Simulations : Model interactions with target enzymes (e.g., leucine aminopeptidase) to predict binding affinities .
Q. How can nitric acid be utilized in the synthesis or modification of (2S)-2-amino-4-methylpentanoic acid to introduce nitro functional groups?
- Methodology :
- Nitration Reactions : React nitric acid with aromatic side chains (e.g., phenylalanine analogs) under controlled temperatures (0–5°C) to avoid over-oxidation. Monitor reaction progress via TLC or HPLC .
- Safety Protocols : Use acid-resistant reactors and neutralization traps (e.g., sodium bicarbonate) to handle nitric acid’s corrosivity .
Q. What experimental strategies can optimize the enantiomeric purity of (2S)-2-amino-4-methylpentanoic acid during chemical synthesis?
- Methodology :
- Chiral Catalysts : Employ asymmetric hydrogenation with Rh(I) or Ru(II) complexes to favor the (2S)-configuration .
- Enzymatic Resolution : Use immobilized leucine dehydrogenase to selectively convert racemic mixtures into the desired enantiomer .
- Crystallization Techniques : Leverage differential solubility of diastereomeric salts (e.g., with tartaric acid) for purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
